(3-Amino-4-iodophenyl)methanol
Overview
Description
“(3-Amino-4-iodophenyl)methanol” is an organic compound that belongs to the class of benzyl alcohols . It is also known as 4-Iodo-3-aminobenzyl alcohol. The compound has a CAS Number of 1261521-21-4 and a molecular weight of 249.05 . It is an off-white solid .
Molecular Structure Analysis
The molecular structure of “(3-Amino-4-iodophenyl)methanol” is represented by the linear formula C7H8INO . The InChI code for the compound is 1S/C7H8INO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4,9H2 .Physical And Chemical Properties Analysis
“(3-Amino-4-iodophenyl)methanol” is an off-white solid . It has a molecular weight of 249.05 . The compound is stored at a temperature of 0-5°C .Scientific Research Applications
Catalysis
- A study by Ozcubukcu et al. (2009) discusses a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, which forms a complex catalyzing Huisgen 1,3-dipolar cycloaddition, demonstrating the potential of similar compounds in catalytic applications (Ozcubukcu et al., 2009).
Lipid Dynamics
- Methanol's impact on lipid dynamics is highlighted in a study by Nguyen et al. (2019), which could be relevant for understanding the interactions of similar compounds with biological membranes (Nguyen et al., 2019).
Structural Characterization
- Shahana and Yardily (2020) synthesized and characterized novel compounds similar in structure, providing insights into the structural properties and potential applications of (3-Amino-4-iodophenyl)methanol (Shahana & Yardily, 2020).
Methanol as a Chemical Building Block
- A study by Dalena et al. (2018) details the use of methanol in obtaining complex chemical structures, relevant for understanding the broader applications of related compounds (Dalena et al., 2018).
Electrocatalytic Applications
- Ojani, Raoof, and Fathi (2009) explored the use of methanol and similar compounds in electrocatalytic oxidation, highlighting potential applications in energy conversion and storage (Ojani, Raoof, & Fathi, 2009).
Specialty Chemical Production
- Whitaker et al. (2017) demonstrated the conversion of methanol into specialty chemicals using engineered Escherichia coli, indicating potential biotechnological applications for similar compounds (Whitaker et al., 2017).
Mechanism of Action
Target of Action
The primary targets of (3-Amino-4-iodophenyl)methanol are currently unknown . The compound is a derivative of β-amino acids, which are intermediates in organic, bioorganic, medical, and peptide chemistry . Many compounds with structural fragments of β-amino acids—peptides, coenzymes, antibiotics, and alkaloids—are found in nature .
Mode of Action
It’s known that β-amino acid derivatives can exhibit a variety of different biological activities including antibacterial, antiviral, fungicidal, antihelminthic, anticancer, antiinflammatory, etc .
Biochemical Pathways
Β-amino acids, from which this compound is derived, are known to be involved in various biochemical pathways .
Result of Action
As a derivative of β-amino acids, it may have potential biological activities that could be verified experimentally .
properties
IUPAC Name |
(3-amino-4-iodophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPXDUYPYZJACY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-4-iodophenyl)methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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